![molecular formula C19H15NO3 B14737613 2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole CAS No. 6296-56-6](/img/structure/B14737613.png)
2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminophenol with 3,4-dimethoxybenzaldehyde in the presence of a catalyst such as acetic acid or a metal catalyst like titanium dioxide (TiO2) under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazole ring.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids and nanocatalysts, are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring, depending on the reaction conditions and reagents used
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines .
科学的研究の応用
2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole has been studied for various scientific research applications, including:
作用機序
The mechanism of action of 2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound may also interact with microbial cell membranes or enzymes, leading to its antimicrobial effects .
類似化合物との比較
Similar Compounds
Benzoxazole: The parent compound of the benzoxazole family, known for its broad range of biological activities.
2-Phenylbenzoxazole: A derivative with similar structural features but different substituents, leading to variations in biological activity.
2-(4-Methoxyphenyl)benzoxazole: Another derivative with a methoxy group at a different position, affecting its chemical and biological properties.
Uniqueness
2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its biological activity and make it a valuable compound for further research and development .
特性
CAS番号 |
6296-56-6 |
|---|---|
分子式 |
C19H15NO3 |
分子量 |
305.3 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)benzo[e][1,3]benzoxazole |
InChI |
InChI=1S/C19H15NO3/c1-21-15-9-8-13(11-17(15)22-2)19-20-18-14-6-4-3-5-12(14)7-10-16(18)23-19/h3-11H,1-2H3 |
InChIキー |
OQCLFYAMGYCFGL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


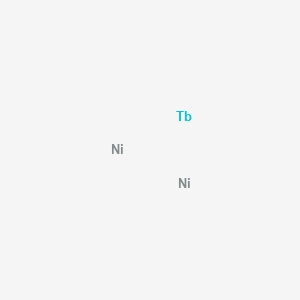
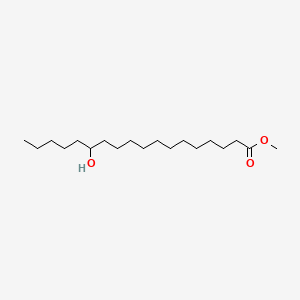
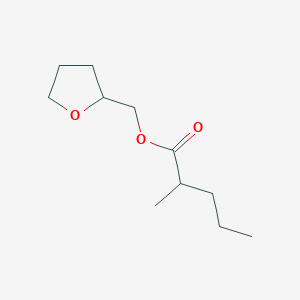
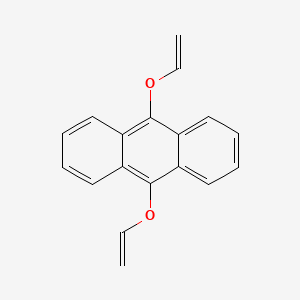

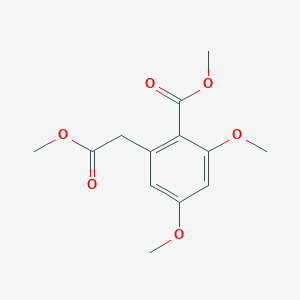
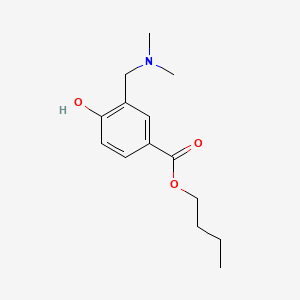
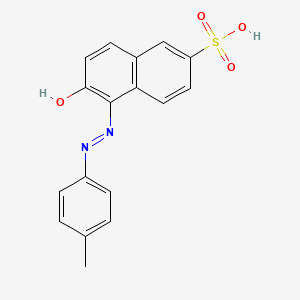
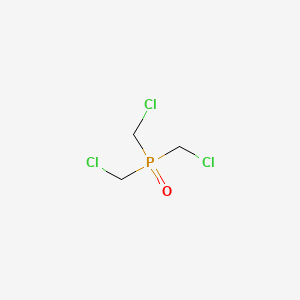

![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)
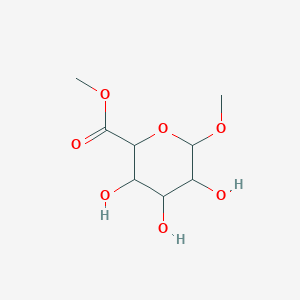
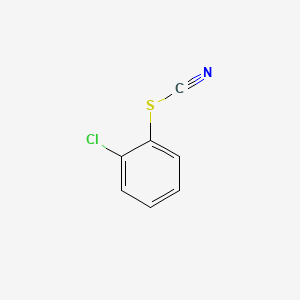
![5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B14737603.png)
